molecular formula C23H29N5O B6502174 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide CAS No. 1396887-67-4

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6502174
CAS No.: 1396887-67-4
M. Wt: 391.5 g/mol
InChI Key: BZOGSYPLMVJRIW-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a carboxamide group linked to a naphthalen-1-ylmethyl moiety. The piperazine nitrogen is further functionalized via an ethyl chain to a 3,5-dimethyl-1H-pyrazole ring. The dimethyl substitution on the pyrazole may enhance metabolic stability by blocking oxidative degradation pathways .

Properties

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-18-16-19(2)28(25-18)15-12-26-10-13-27(14-11-26)23(29)24-17-21-8-5-7-20-6-3-4-9-22(20)21/h3-9,16H,10-15,17H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOGSYPLMVJRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole ring. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. Subsequent reactions involve the formation of the piperazine ring and the attachment of the naphthalene moiety through amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.

  • Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

  • Industry: Its unique chemical structure makes it a valuable component in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring and naphthalene moiety are key structural features that contribute to its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Pyrazole Derivatives

Compound Name Key Structural Features Pharmacological Notes References
4-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide Piperazine, 3,5-dimethylpyrazole, naphthalen-1-ylmethyl carboxamide Hypothesized CNS activity due to naphthalene’s hydrophobicity and piperazine flexibility.
1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine Piperazine, 3,5-dimethylpyrazole, nitro group on phenyl Nitro group may confer electron-withdrawing effects, potentially reducing bioavailability.
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c) Piperazine, dichlorophenyl, quinoline-linked pentanamide Chlorine substituents increase lipophilicity; quinoline may enhance DNA intercalation potential.

Heterocyclic and Substitution Effects

  • Pyrazole Variations :

    • The 3,5-dimethylpyrazole in the target compound contrasts with phenyl-substituted pyrazoles (e.g., 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile in ). Dimethyl groups may reduce steric hindrance compared to phenyl groups, improving receptor binding .
    • In , a pyridazine ring replaces pyrazole, introducing additional nitrogen atoms that could alter electronic properties and binding kinetics .
  • Piperazine Modifications: The carboxamide group in the target compound differs from ester or thioether linkages (e.g., Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate in ).
  • Aromatic Systems: Naphthalene (target compound) vs. quinoline () or chlorophenyl (): Naphthalene’s extended π-system may improve binding to hydrophobic pockets in proteins, while quinoline’s nitrogen could participate in coordination bonds .

Pharmacological and Physicochemical Properties

  • Metabolic Stability :
    • Dimethylpyrazole may block cytochrome P450-mediated oxidation, improving half-life over nitro- or chlorophenyl derivatives () .
  • Solubility :
    • The carboxamide group enhances aqueous solubility relative to esters or hydrocarbons, balancing naphthalene’s hydrophobicity .

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